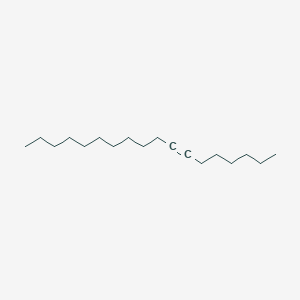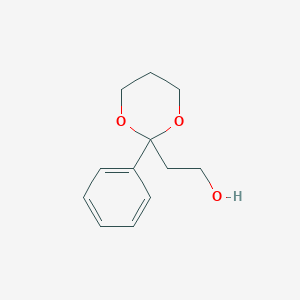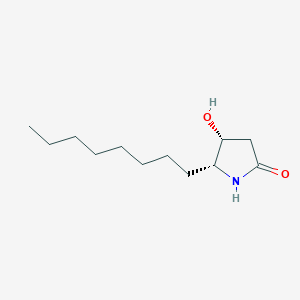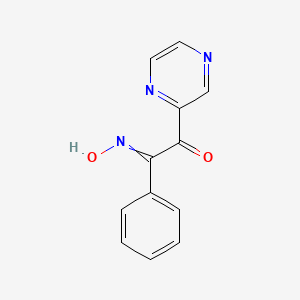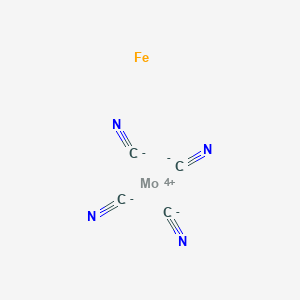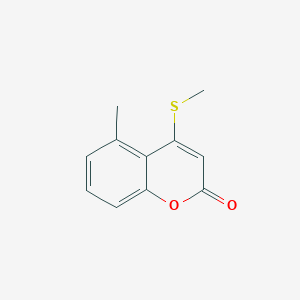
1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine is a complex organic compound belonging to the phthalazine family. This compound is characterized by its unique structure, which includes multiple benzyl and phenyl groups attached to a dihydrophthalazine core. The presence of these aromatic groups imparts significant chemical stability and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine typically involves the reaction of phenyl hydrazine with phthalic anhydride or phthalic acid. This reaction can be carried out under reflux conditions with an acid or base catalyst. The reaction mixture is often heated for several hours to ensure complete conversion. Industrial production methods may involve the use of microdroplet techniques to accelerate the reaction and improve yield .
Chemical Reactions Analysis
1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phthalazine derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydrophthalazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups onto the benzyl and phenyl rings.
Common reagents used in these reactions include sodium hydrosulfite, potassium ferricyanide, and hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine has a wide range of applications in scientific research:
Medicine: Some derivatives of this compound are being explored for their potential use as therapeutic agents in the treatment of neurological disorders and infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, some derivatives act as non-competitive antagonists of AMPA receptors, inhibiting excitatory neurotransmission and providing anticonvulsant effects . The exact pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
1,1,4-Tribenzyl-2-phenyl-1,2-dihydrophthalazine can be compared with other similar compounds, such as:
2-Phenyl-2,3-dihydrophthalazine-1,4-dione: This compound shares a similar core structure but lacks the multiple benzyl groups, resulting in different chemical properties and reactivity.
1,2-Dihydrophthalazine-3,6-dione: Another related compound with distinct biological activities and applications.
The uniqueness of this compound lies in its multiple aromatic groups, which enhance its stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
62761-88-0 |
|---|---|
Molecular Formula |
C35H30N2 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1,1,4-tribenzyl-2-phenylphthalazine |
InChI |
InChI=1S/C35H30N2/c1-5-15-28(16-6-1)25-34-32-23-13-14-24-33(32)35(26-29-17-7-2-8-18-29,27-30-19-9-3-10-20-30)37(36-34)31-21-11-4-12-22-31/h1-24H,25-27H2 |
InChI Key |
ILLSMPDSPKONBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN(C(C3=CC=CC=C32)(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


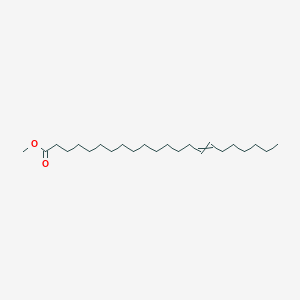
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)

